molecular formula C23H30F2N2O5 B578123 tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate CAS No. 1206821-43-3

tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate

Cat. No. B578123
M. Wt: 452.499
InChI Key: ZOFJVJZCVFSUNT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a difluorophenyl group, an ethoxy group, and a carboxylate group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the spirocyclic structure, possibly through a cyclization reaction, and the introduction of the various functional groups through appropriate reactions.



Molecular Structure Analysis

The molecular structure of the compound is quite complex, with a spirocyclic core and several different functional groups. The presence of the spirocyclic structure could impart rigidity to the molecule, which could influence its physical and chemical properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactivity of the compound. However, the presence of the various functional groups suggests that it could undergo a variety of reactions, such as nucleophilic substitution reactions at the ethoxy group or acid-base reactions at the carboxylate group.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make the compound more water-soluble, while the presence of the nonpolar tert-butyl group could make it more lipophilic.


Scientific Research Applications

Biodegradation and Fate in Environment

Research by Thornton et al. (2020) focuses on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. It highlights the ability of microorganisms to aerobically degrade ETBE, which may share similarities with the degradation pathways of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate due to the presence of tert-butyl and ether groups. The study discusses the initial hydroxylation and subsequent formation of intermediates, which could be relevant for understanding the environmental fate of similar compounds (Thornton et al., 2020).

Environmental Behavior and Fate

Squillace et al. (1997) provide an overview of the environmental behavior and fate of methyl tert-butyl ether (MTBE), including its high solubility in water and low biodegradation potential in subsurface environments. These properties could be analogous for compounds with similar tert-butyl and ether functionalities, offering insights into how tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate might behave in aquatic environments (Squillace et al., 1997).

Synthetic Applications

A study by Mi (2015) on the synthetic routes of vandetanib, which includes tert-butyl groups in its synthesis, provides insight into the chemical synthesis processes that could be relevant for tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate. The analysis of different synthetic routes may offer clues on the industrial scalability and chemical reactivity of similar complex molecules (Mi, 2015).

Adsorption and Environmental Removal

Vakili et al. (2017) discuss the adsorption studies of methyl tert-butyl ether (MTBE) from the environment, highlighting various adsorbents used for its removal from aqueous solutions. This research may indirectly suggest methods for the removal or reduction of environmental impact of similar compounds with tert-butyl and ether groups, emphasizing the importance of adsorption as a technique for mitigating water pollution (Vakili et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety analysis.


Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. For example, if it is a drug, future research could involve optimizing its structure to improve its efficacy or reduce side effects.


Please note that this is a general analysis based on the structure of the compound and does not include specific information on “tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate”. For a more detailed analysis, more specific information would be needed.


properties

IUPAC Name

tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O5/c1-5-31-19(28)14-26-18(15-10-16(24)12-17(25)11-15)13-27(21(30)32-22(2,3)4)23(20(26)29)8-6-7-9-23/h10-12,18H,5-9,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFJVJZCVFSUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(CN(C2(C1=O)CCCC2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate

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